molecular formula C6H12O2 B1451279 n-Butyl Acetate-d12 CAS No. 1219799-38-8

n-Butyl Acetate-d12

Cat. No.: B1451279
CAS No.: 1219799-38-8
M. Wt: 128.23 g/mol
InChI Key: DKPFZGUDAPQIHT-HYVJACIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyl Acetate-d12 is a deuterated form of n-butyl acetate, a colorless, flammable liquid ester with a characteristic fruity odor . In its standard form, n-butyl acetate is commonly used as an industrial solvent, particularly in coatings, inks, and fingernail polish . The deuterated variant, where hydrogen atoms are replaced with deuterium, is exclusively for research applications. Its primary value lies in its use as a non-interfering solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium atoms provide a stable, low-signal background, allowing for accurate structural analysis and quantification of organic compounds dissolved within it. This makes this compound an essential tool in analytical chemistry, pharmaceutical research, and metabolic studies where precise molecular characterization is critical. Furthermore, it can be employed as an internal standard in mass spectrometry and gas chromatography, ensuring analytical accuracy and reliability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFZGUDAPQIHT-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Butyl Acetate D12

Esterification Reactions Utilizing Deuterated Butanol and/or Deuterated Acetic Acid Derivatives

The synthesis of n-butyl acetate (B1210297) is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. weebly.comderpharmachemica.com This reaction is reversible, and conditions are often manipulated to drive the equilibrium towards the ester product. vulcanchem.com

To synthesize n-Butyl Acetate-d12 (C₆D₁₂O₂), which is fully deuterated in its butyl and acetyl groups, one would react a perdeuterated butanol with a perdeuterated acetic acid derivative. The specific reactants would be:

n-Butanol-d9 (CD₃CD₂CD₂CD₂OH)

Acetic acid-d3 in the form of an activated derivative like Acetyl-d3 chloride (CD₃COCl) or by using Acetic acid-d4 (CD₃COOD).

The reaction is an acid-catalyzed nucleophilic acyl substitution. weebly.com Typically, a strong acid like sulfuric acid is used as the catalyst. derpharmachemica.comresearchgate.net The process involves the protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the butanol's oxygen atom. weebly.com

Reactants for the Synthesis of this compound via Esterification
Deuterated AlcoholDeuterated Acetic Acid SourceCatalystProduct
n-Butanol-d9Acetic acid-d3 / Acetyl-d3 chlorideAcid Catalyst (e.g., H₂SO₄)This compound

The purity of the final this compound product is contingent on the isotopic purity of the starting deuterated precursors. google.com Following the reaction, the product is typically isolated and purified from the reaction mixture, which may contain unreacted starting materials and water, often through distillation. weebly.comresearchgate.net

Synthetic Pathways for this compound

Optimization of Reaction Conditions for Deuteration Efficiency and Isotopic Purity

Catalytic Systems in Deuterated Synthesis

Catalysis is central to achieving efficient deuteration. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages. For the synthesis of deuterated esters and related compounds, transition metal catalysts are particularly prominent.

Heterogeneous Catalysts : Palladium on carbon (Pd/C) is a commonly reported heterogeneous catalyst for deuterium (B1214612) incorporation. marquette.edu It is used in H-D exchange reactions, often with D₂O as the deuterium source, where D₂ gas is generated in situ. mdpi.com While effective, Pd/C-catalyzed reactions can sometimes suffer from relatively low selectivity. marquette.edu To address scalability and robustness, novel catalysts such as nanostructured iron prepared from iron salts and cellulose (B213188) have been developed for the deuteration of (hetero)arenes using D₂O. nih.govnih.gov This type of air- and water-stable catalyst is particularly advantageous for large-scale production. nih.govnih.gov

Homogeneous Catalysts : Homogeneous systems, such as iridium and copper complexes, are known for their high selectivity in transfer deuteration reactions. marquette.edu For instance, iridium catalysts have been shown to be effective in promoting transfer deuteration from D₂O. marquette.edu For the deuteration of alkynes, copper catalysts paired with specific ligands like (R or S)-DTBM-SEGPHOS have been successfully used. marquette.edu In some specialized cases, organic molecules themselves can act as catalysts; for example, 2-hydroxynicotinaldehyde (B1277654) has been used to catalyze the site-selective deuteration of α-amino esters, where the catalyst's structure is crucial for its activity. acs.orgnih.gov

Table 2: Comparison of Catalytic Systems for Deuteration

Catalyst Type Example Catalyst Substrate Class Advantages Disadvantages Citation
Heterogeneous Pd/C Esters, Various organics Easily separable, reusable Can have low selectivity mdpi.commarquette.edu
Heterogeneous Nanostructured Iron (Hetero)arenes Scalable, robust, air- and water-stable Specific to certain substrates nih.govnih.gov
Homogeneous Iridium Complexes Alkenes High selectivity Difficult to separate from product marquette.edu
Homogeneous Copper Complexes Alkynes High selectivity for specific transformations Requires specific ligands marquette.edu

| Organocatalyst | 2-Hydroxynicotinaldehyde | α-Amino Esters | High regioselectivity, mild conditions | Limited substrate scope | acs.orgnih.gov |

Isolation and Purification Techniques for Deuterated Products

After synthesis, the isolation and purification of this compound are critical steps to achieve the high chemical and isotopic purity required for its use as an analytical standard. doi.org The choice of method depends on the physical properties of the target compound and the nature of the impurities, which may include unreacted starting materials, the catalyst, and partially deuterated species.

Standard laboratory techniques such as distillation and column chromatography are commonly employed. google.com Given that n-butyl acetate is a liquid, distillation is an effective method for separating it from less volatile impurities. weebly.com For more challenging separations, chromatographic methods are used.

Silica (B1680970) Gel Column Chromatography : This is a widely used technique for purifying organic compounds. For deuterated esters, such as phthalate (B1215562) esters, silica gel chromatography with an appropriate eluent system (e.g., ethyl acetate/n-hexane) can effectively separate the desired product. doi.org

Specialized Chromatographic Methods : In some cases, standard silica gel chromatography can lead to the degradation or loss of the target compound. To overcome this, modified techniques have been developed. For example, impregnating silica gel with boric acid has proven effective for the purification of pinacol (B44631) boronic esters, as it suppresses the loss of the compounds due to over-adsorption on the stationary phase. researchgate.net

QuEChERS Purification : For trace analysis applications, modern sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for purification. This method uses a sorbent, such as primary secondary amine (PSA), to remove matrix interferences and has been successfully applied to the purification of organophosphate esters. rsc.org

The final purified product's identity and isotopic enrichment are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). doi.orggoogle.com

Scalability Considerations for Deuterated Compound Synthesis in Research

The transition from small-scale laboratory synthesis to larger, kilogram-scale production of deuterated compounds for research presents significant challenges. nih.govnih.gov The high cost and limited production capacity are major barriers to the wider use of deuterated compounds. tn-sanso.co.jpdigitellinc.com Therefore, developing scalable, robust, and cost-effective synthetic methodologies is an area of active research.

A key development in addressing scalability is the shift from traditional batch processing to continuous-flow synthesis. tn-sanso.co.jpcolab.ws Batch-type methods are often limited by the size of the reaction vessel, inefficient heating and cooling, and complex filtration and extraction processes. tn-sanso.co.jp In contrast, continuous-flow reactors offer several advantages:

Improved Throughput : Flow systems can operate continuously, significantly increasing production capacity compared to the discrete steps of batch synthesis. tn-sanso.co.jp

Enhanced Efficiency : The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to better reaction control and higher efficiency. For example, using microwaves in a flow system can reduce heating times from minutes to seconds. tn-sanso.co.jp

The choice of catalyst is also a critical factor in scalability. A robust, easily separable, and reusable catalyst is highly desirable for industrial applications. The development of a nanostructured iron catalyst for deuteration is a prime example of a technology designed for scalability, having been used to prepare deuterated products on a kilogram scale. nih.govnih.gov Such technologies are essential for making deuterated compounds like this compound more accessible for a wide range of research applications.

Table 3: Comparison of Batch vs. Flow Synthesis for Deuterated Compounds

Feature Batch Synthesis Continuous-Flow Synthesis Citation
Production Scale Limited by reactor vessel size Easily scaled by extending operation time or using larger reactors tn-sanso.co.jp
Heat Transfer Slower heating and cooling efficiency Fast and uniform heating (e.g., with microwaves) tn-sanso.co.jp
Process Time Long tact time due to discrete steps Reduced process time through integrated, continuous operation tn-sanso.co.jp
Process Complexity Complex filtration and extraction steps Simplified, often single-step process from raw material to purification tn-sanso.co.jp

| Suitability | Small-scale laboratory synthesis | Gram-to-kilogram scale research and industrial production | nih.govnih.govresearchgate.net |

Advanced Analytical Characterization of N Butyl Acetate D12

Spectroscopic Techniques for Isotopic Purity and Deuteration Level Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds like n-butyl acetate-d12. core.ac.uklibretexts.org

A combination of proton (¹H), deuterium (B1214612) (²H), and carbon-13 (¹³C) NMR provides a complete picture of the molecular structure and the sites of deuteration. bmanaj.org In the case of this compound, ¹H NMR is used to confirm the absence of protons at specific sites, thereby verifying the success of the deuteration process. Any residual signals in the ¹H NMR spectrum can be quantified to determine the percentage of non-deuterated impurities. utoronto.ca

²H NMR, on the other hand, directly observes the deuterium nuclei. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. utoronto.ca This technique confirms the presence of deuterium at the expected positions (the n-butyl and acetyl methyl groups) and can be used to assess the site-specific deuteration levels.

Table 1: Predicted NMR Chemical Shifts for n-Butyl Acetate (B1210297) and this compound This table is based on typical chemical shifts for n-butyl acetate and the principles of NMR spectroscopy for deuterated compounds. Actual values may vary based on solvent and experimental conditions.

Atom Position (CH₃COOCH₂CH₂CH₂CH₃) Nucleus Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Expected ²H Chemical Shift (ppm) for d12 Expected ¹³C Chemical Shift (ppm) for d12
CH₃ CO ¹H / ²H ~2.0 - ~2.0 -
CH₃CO ¹³C - ~21 - ~20.5
C =O ¹³C - ~171 - ~170.8
OCH₂ ¹H / ²H ~4.0 - ~4.0 -
OCH₂ ¹³C - ~64 - ~63.5
CH₂CH₂ CH₂ ¹H / ²H ~1.6 - ~1.6 -
CH₂CH₂ CH₂ ¹³C - ~31 - ~30.5
CH₂CH₂CH₂ ¹H / ²H ~1.4 - ~1.4 -
CH₂CH₂CH₂ ¹³C - ~19 - ~18.5
CH₃ (butyl) ¹H / ²H ~0.9 - ~0.9 -

| CH₃ (butyl) | ¹³C | - | ~14 | - | ~13.5 |

The substitution of a proton with a deuterium atom causes a small change in the chemical shift of the adjacent ¹³C nucleus, known as a deuterium-induced isotope shift (DIS). nih.govmdpi.com This upfield shift is additive; the more deuterium atoms attached to or near a carbon, the greater the shift. nih.gov For this compound, the signals of the carbons in the deuterated methyl and methylene (B1212753) groups will be shifted upfield compared to the non-deuterated compound.

By using ¹³C NMR with both proton and deuterium decoupling, it is possible to resolve the signals from different isotopologues (e.g., -CD₃, -CHD₂, -CH₂D). nih.govresearchgate.net The relative integration of these resolved signals allows for a precise quantitative determination of the deuterium content at each specific site within the molecule. nih.gov This method is particularly valuable for analyzing randomly deuterated compounds or for assessing back-exchange reactions. nih.govresearchgate.net

For deuterated materials in the solid state, specialized NMR techniques are employed to study structure and dynamics. acs.orgacs.org While n-butyl acetate is typically a liquid at room temperature, these methods are relevant for studying its interactions when adsorbed onto surfaces or encapsulated within solid matrices.

Cross-Polarization ²H-¹H Isotope Correlation Spectroscopy (CP-iCOSY) is a powerful solid-state NMR technique for characterizing partially deuterated compounds. chemrxiv.orgchemrxiv.org This 2D experiment correlates the chemical shifts of deuterium nuclei with those of nearby protons, providing information about spatial proximities and molecular packing. chemrxiv.orgchemrxiv.org The use of high magnetic fields and fast magic-angle spinning (MAS) can overcome the challenges of low sensitivity and broad lines associated with ²H solid-state NMR. chemrxiv.org Although a fully deuterated compound like this compound would not have protons for this specific correlation, the technique is invaluable for studying its interactions with proton-containing materials or for analyzing samples with incomplete deuteration.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and is highly effective for assessing the isotopic enrichment of labeled molecules. researchgate.net

In mass spectrometry, this compound will exhibit a molecular ion peak at a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. The molecular weight of n-butyl acetate (C₆H₁₂O₂) is approximately 116.16 g/mol , whereas for this compound (C₆D₁₂O₂), it is approximately 128.23 g/mol .

Table 2: Hypothetical Isotopologue Distribution for a Sample of this compound with 98% Deuterium Enrichment This table represents a theoretical distribution and is for illustrative purposes. The actual distribution may vary.

Isotopologue Molecular Formula Mass (m/z) Relative Abundance (%)
d12 C₆D₁₂O₂ 128 ~94.0
d11 C₆HD₁₁O₂ 127 ~5.0
d10 C₆H₂D₁₀O₂ 126 ~0.9

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Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Deuteration Ratio Assessment

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of compounds, including deuterated esters. utoronto.ca It generates gas-phase ions from liquid solutions at atmospheric pressure, typically forming intact molecular ions, which is crucial for assessing the degree of deuteration. utoronto.cashimadzu.com

In the context of this compound, ESI-MS can be employed to determine the isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ions. The mass difference between the deuterated and non-deuterated isotopologues allows for the calculation of the deuteration ratio. For instance, the formation of protonated molecules, [M+H]⁺, or other adducts like [M+NH₄]⁺, is common in ESI, and the resulting m/z values directly reflect the isotopic composition. utoronto.canih.gov A high-resolution mass spectrometer (HR-MS) coupled with ESI can provide accurate mass measurements, enabling the differentiation of various isotopologues and the precise calculation of isotopic enrichment. rsc.orgresearchgate.net

Table 1: Illustrative ESI-MS Data for Deuteration Ratio Assessment of this compound

IsotopologueMolecular FormulaMonoisotopic Mass (Da)Observed m/z [M+H]⁺Relative Intensity (%)
n-Butyl AcetateC₆H₁₂O₂116.0837117.09101.5
This compoundC₆D₁₂O₂128.1589129.166298.5

Note: This table presents hypothetical data for illustrative purposes.

The strategy for determining isotopic enrichment involves recording a full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the relative abundance of each isotopologue. rsc.org This approach provides a quantitative measure of the deuteration level in the this compound sample.

Chromatographic Methods for Purity Assessment and Contaminant Profiling

Chromatographic techniques are essential for separating this compound from potential impurities, including its non-deuterated counterpart and other contaminants.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like n-butyl acetate. epa.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the chromatographic H/D isotope effect. nih.gov Typically, deuterated molecules elute slightly earlier from the GC column. nih.govchromforum.org

Following separation by GC, the mass spectrometer provides detailed information on the chemical and isotopic purity of the eluting components. By using extracted ion current profiles (EICP), it is possible to quantify the analyte and any impurities. epa.govepa.gov Isotope dilution methods, where a known amount of a stable isotopically labeled standard is added, are commonly used for accurate quantification. epa.govepa.govamericanlaboratory.com The mass spectrum of n-butyl acetate is characterized by specific fragment ions, and for this compound, these fragments will have correspondingly higher m/z values, allowing for unambiguous identification and purity assessment. hmdb.ca

Table 2: Representative GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5 crosslinked 5% phenyl methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) gov.bc.ca
Initial Column Temp. 50°C for 1 min gov.bc.ca
Ionization Mode Electron Ionization (EI), 70 eV hmdb.ca
Mass Range 35-500 amu gov.bc.ca
Scan Time 1 sec/scan gov.bc.ca

Note: These parameters are illustrative and may require optimization.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of n-butyl acetate. dawnscientific.comrcilabscan.com It is particularly useful for quantitative analysis and for separating the deuterated compound from non-volatile impurities. dtic.milfishersci.nl n-Butyl acetate can be used as a component of the mobile phase in HPLC. dawnscientific.comfishersci.nl

For quantitative analysis, a validated HPLC method with a suitable detector, such as a UV detector, is employed. acs.org The separation of isotopologues, such as n-butyl acetate and this compound, is possible with specialized HPLC columns and conditions, although it can be challenging. chromatographyonline.comresearchgate.net The use of stable isotope-labeled internal standards in HPLC-MS can improve the accuracy and precision of quantification by compensating for matrix effects and variations in instrument response. researchgate.netresearchgate.net Preparative HPLC can also be utilized to isolate highly pure fractions of deuterated compounds for use as standards or in sensitive applications. nih.govresearchgate.net

Table 3: Illustrative HPLC Conditions for n-Butyl Acetate Analysis

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient
Detection UV at 254 nm sigmaaldrich.com
Flow Rate 1.0 mL/min

Note: These conditions are for general guidance and require method development and validation.

Auxiliary Analytical Techniques

Neutron reflectometry is a powerful, non-destructive technique for probing the structure of thin films and surfaces. iaea.orgtum.de It is particularly useful in material science for studying polymers and surfactants. iaea.org The technique relies on the different neutron scattering lengths of hydrogen and deuterium. nist.gov By replacing hydrogen with deuterium in a molecule like n-butyl acetate, a strong contrast is created for neutron scattering techniques. nist.govrsc.org

In specific applications, such as studying the interaction of this compound with a polymer film, neutron reflectometry can provide high-resolution information about the distribution and concentration of the deuterated solvent at interfaces. spiedigitallibrary.orgcore.ac.uk This allows for a detailed analysis of the deuteration ratio within a specific layer or at a surface, which is information not readily accessible by other techniques. arxiv.org

Validation Protocols for Analytical Characterization of Deuterated Compounds

The validation of analytical methods used to characterize deuterated compounds is crucial to ensure the reliability and accuracy of the results. nih.govscispace.com Validation protocols should be in place for all analytical techniques employed, including ESI-MS, GC-MS, and HPLC. chemie-brunschwig.chotsuka.co.jp These protocols typically assess parameters such as:

Accuracy: The closeness of the measured value to the true value. This can be determined using certified reference materials or by spiking samples with known amounts of the analyte. nj.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). researchgate.netnj.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. americanlaboratory.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

For deuterated compounds used as internal standards in quantitative assays, it is also important to verify that there is no isotopic cross-contribution between the analyte and the standard. researchgate.net The stability of the deuterated compound under the analytical conditions should also be established. researchgate.net Laboratories often follow guidelines from regulatory bodies or international standards organizations to ensure the quality and consistency of their validation processes. chemie-brunschwig.chotsuka.co.jpnj.gov

Applications of N Butyl Acetate D12 in Quantitative Chemical Analysis

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, combining the sensitivity and selectivity of mass spectrometry with the high precision afforded by isotopically labeled internal standards. researchgate.net In this context, n-Butyl Acetate-d12 is the optimal internal standard for the quantification of n-butyl acetate (B1210297). researchgate.net Its near-identical chemical and physical properties ensure it behaves similarly to the target analyte throughout the analytical process, from extraction to detection. researchgate.net

A significant challenge in quantitative analysis, especially using gas chromatography-mass spectrometry (GC-MS), is the "matrix effect," where components of a complex sample other than the analyte can interfere with the measurement, causing either suppression or enhancement of the analytical signal. nih.gov Furthermore, analyte can be lost at various stages of sample preparation, such as extraction, cleanup, and concentration.

The addition of a known quantity of this compound at the earliest stage of sample preparation allows for the effective correction of these potential errors. epa.gov Because the deuterated standard has virtually the same chemical properties as the native analyte, it will be affected by the sample matrix and lost during processing in the same proportion as the analyte. researchgate.netnih.gov By measuring the ratio of the native analyte to the deuterated standard, any variations or losses that affect both compounds equally are cancelled out. This approach is a practical and effective solution for compensating for residual matrix effects that can persist even when using matrix-matched standards. nih.gov

The use of an isotopically labeled internal standard like this compound is fundamental to improving the precision and accuracy of quantitative measurements. epa.gov IDMS is recognized as a reference technique precisely because it can yield highly accurate and precise results. researchgate.netresearchgate.net By correcting for both systematic errors (matrix effects) and random errors (variations in sample volume, instrument response), the isotope dilution method provides a more stable and reliable quantification. researchgate.net The U.S. Environmental Protection Agency (EPA) developed methods like EPA 1624 and 1625 specifically to leverage isotope dilution for improved analytical precision and accuracy. epa.gov The resulting data is more robust, which is critical for regulatory monitoring and trace analysis where small variations can have significant implications. nih.govresearchgate.net

Method Development for Trace Analysis in Complex Mixtures

Developing robust analytical methods for detecting trace levels of compounds in complex matrices is a significant undertaking. This compound plays a key role in the development and validation of such methods, particularly for volatile organic compounds.

In isotope dilution analysis, calibration is performed by creating a curve that plots the relative response (RR) of the analyte to its labeled internal standard against the concentration of the analyte. epa.gov For the analysis of n-butyl acetate, a series of calibration standards are prepared, each containing a constant concentration of this compound and varying, known concentrations of native n-butyl acetate. epa.govepa.gov The samples are then analyzed by GC/MS, and the response ratio of the analyte's characteristic ion to the standard's characteristic ion is calculated. A linear regression of this ratio against the analyte concentration generates a calibration curve that is then used to determine the concentration of n-butyl acetate in unknown samples. epa.gov This approach ensures that the calibration is inherently corrected for variations that might occur during the analytical run. researchgate.net

A critical aspect of any analytical method is defining its performance characteristics, including its detection limit and measurement uncertainty. The detection limit is the lowest quantity of a substance that can be distinguished from the absence of that substance with a stated confidence level. For n-butyl acetate, the detection limit of an analytical procedure (DLAP) can be determined by analyzing a series of low-concentration standards and using statistical parameters like the standard error of the estimate and the slope of the calibration curve. osha.gov For example, one OSHA method determined the DLAP for n-butyl acetate to be 23.5 picograms. osha.govnih.gov EPA methods provide "Minimum Levels" (MLs), which represent the lowest level at which the analytical system must provide recognizable mass spectra and acceptable calibration points. epa.govepa.gov

Measurement uncertainty provides a quantitative indication of the quality of a result. The evaluation of measurement uncertainty is a comprehensive process, often following the principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM). researchgate.net For methods using deuterated standards, this evaluation accounts for uncertainties in the purity and concentration of the standards, the calibration curve, and method precision. researchgate.net Properly validated IDMS methods demonstrate low measurement uncertainty, making them suitable for reference measurements and regulatory compliance. researchgate.net

Table 1: Method Performance Data for n-Butyl Acetate Analysis
ParameterValueMethod ReferenceNotes
Detection Limit of Analytical Procedure (DLAP)23.5 pgOSHA Method 1009Measured as the mass of analyte introduced onto the chromatographic column. osha.govnih.gov
Minimum Level (ML) in Water10 µg/LEPA Method 1666The level that can be attained with no interferences present. epa.govepa.gov
Acceptance Criteria for Initial Precision and Accuracy (Recovery %)70-130%EPA Method 1666Based on the analysis of four aliquots of a spiked aqueous standard. epa.gov

Preparation and Certification of Deuterated Reference Materials

The reliability of isotope dilution analysis is fundamentally dependent on the quality of the deuterated standard. Therefore, the synthesis and certification of this compound as a reference material are performed under stringent quality controls.

The synthesis of deuterated compounds can be achieved through various chemical pathways. General methods include using deuterated precursor materials in standard chemical reactions or by treating the non-deuterated compound with a deuterated solvent in the presence of a catalyst to facilitate hydrogen/deuterium (B1214612) exchange. google.com

Once synthesized, the material must be purified and then certified as a Certified Reference Material (CRM). This certification is a rigorous process conducted by accredited reference material producers. well-labs.comsigmaaldrich.com The production and certification processes are governed by international standards, primarily ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). well-labs.comsigmaaldrich.com Certification involves thoroughly characterizing the material to determine its identity, purity (both chemical and isotopic), and concentration in solution, if applicable. The final CRM is issued with a certificate of analysis that documents its certified property values, associated measurement uncertainty, and metrological traceability to SI units. researchgate.netsigmaaldrich.com

Table 2: Typical Specifications for this compound Reference Material
PropertyValueSource
CAS Number1219799-38-8 lgcstandards.com
Molecular FormulaC₆D₁₂O₂ lgcstandards.com
Alternate FormulaCD₃COOCD₂CD₂CD₂CD₃ cymitquimica.com
Molecular Weight128.23 lgcstandards.com
Isotopic Purity≥98 atom % D cymitquimica.com
AppearanceColorless Liquid cymitquimica.com

Investigation of Isotopic Effects and Reaction Mechanisms Using N Butyl Acetate D12

Deuterium (B1214612) Isotope Effects (DIE) on Spectroscopic Parameters

The substitution of hydrogen with deuterium in n-butyl acetate (B1210297) leads to discernible changes in its spectroscopic properties, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. These perturbations, known as deuterium isotope effects, offer valuable insights into the molecule's structure, dynamics, and electronic environment.

Analysis of Deuterium-Induced Chemical Shift Perturbations in NMR

The replacement of hydrogen with deuterium in organic molecules causes a characteristic upfield shift in the 13C NMR spectrum for the carbon atoms directly attached to deuterium and often for those further away. rsc.orgnih.gov This phenomenon, known as the deuterium-induced isotope shift, is a consequence of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. nih.gov In n-Butyl Acetate-d12, every hydrogen position is substituted with deuterium, leading to observable shifts in the 13C NMR spectrum.

The magnitude of these shifts is influenced by several factors, including the number of deuterium atoms and their position relative to the observed nucleus. rsc.org For this compound, with the molecular formula C₆D₁₂O₂, the complete deuteration of both the acetyl and butyl groups results in significant perturbations of the carbon chemical shifts compared to the non-deuterated n-butyl acetate (C₆H₁₂O₂). lgcstandards.comcymitquimica.com

Table 1: Predicted 13C NMR Chemical Shift Perturbations in this compound

Carbon PositionTypical 1H Chemical Shift (ppm) in n-Butyl AcetateExpected 13C Isotope Shift (ppm per D)
Acetyl CH₃~2.04Upfield shift
Butyl O-CH₂~4.07Upfield shift
Butyl CH₂~1.62Upfield shift
Butyl CH₂~1.41Upfield shift
Butyl CH₃~0.94Upfield shift

Note: The exact values of the isotope shifts can vary depending on the solvent and temperature. The data is compiled from typical values for similar deuterated compounds. sigmaaldrich.comcarlroth.com

Understanding the Transmission of Isotopic Effects (e.g., through-bond, through-space, hydrogen bonding)

Deuterium isotope effects on NMR chemical shifts can be transmitted through the molecular framework via several mechanisms.

Through-bond effects: These are the most common and typically diminish with the number of intervening bonds. rsc.org In this compound, the effect of deuteration on a specific carbon is strongest from the directly attached deuterium atoms and becomes progressively weaker for carbons further down the chain.

Through-space effects: Isotopic perturbations can also be transmitted through space, particularly if the deuterated group is in close proximity to the observed nucleus due to the molecule's conformation. While less dominant in a flexible molecule like n-butyl acetate, certain conformations might allow for such interactions.

Hydrogen bonding: In systems where hydrogen bonding is present, deuterium substitution can significantly alter the geometry and strength of these bonds, leading to notable changes in chemical shifts of the involved nuclei. bibliotekanauki.pl For this compound, while it does not form intramolecular hydrogen bonds, its interaction with protic solvents could be influenced by deuteration, indirectly affecting its NMR spectrum.

Correlation of Isotopic Shifts with Molecular Structure and Dynamics

In flexible molecules like n-butyl acetate, the observed isotope shifts represent an average over all populated conformations. Therefore, studying these shifts can provide insights into the preferred conformations and the energy barriers between them. For instance, the isotope effect on a particular carbon might be different in a more rigid, cyclic ester compared to the flexible n-butyl acetate, reflecting the conformational constraints.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where replacing an atom with its heavier isotope leads to a change in the reaction rate. libretexts.org By measuring the KIE for reactions involving this compound, such as hydrolysis and esterification, valuable information about the reaction mechanism, particularly the rate-determining step, can be obtained.

Elucidation of Rate-Determining Steps in Ester Hydrolysis and Formation Reactions

Ester hydrolysis and formation are fundamental reactions in organic chemistry. lumenlearning.com The hydrolysis of esters can be catalyzed by either acid or base. dalalinstitute.com In the base-catalyzed hydrolysis (saponification) of n-butyl acetate, the reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The rate-determining step in the base-catalyzed hydrolysis of many esters is the initial attack of the hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. spcmc.ac.in Isotopic labeling studies, including the use of 18O, have been instrumental in confirming this mechanism. masterorganicchemistry.comspcmc.ac.in

For this compound, a secondary kinetic isotope effect would be expected. Since no C-D bonds are broken in the rate-determining step, the effect is generally smaller than a primary KIE. wikipedia.org The change in hybridization of the carbonyl carbon from sp² to sp³ upon forming the tetrahedral intermediate can lead to a small inverse KIE (kH/kD < 1) or a small normal KIE (kH/kD > 1), depending on changes in vibrational frequencies at the transition state. wikipedia.org Conversely, in the acid-catalyzed esterification of butanol with acetic acid-d4, the deuteration of the carboxylic acid would influence the protonation equilibrium and subsequent steps.

Table 2: Expected Kinetic Isotope Effects in Reactions of this compound

ReactionLabeled PositionExpected KIE TypeMechanistic Insight
Base-Catalyzed HydrolysisButyl and Acetyl groups (d12)SecondaryProbes changes in vibrational frequencies at the transition state of the rate-determining nucleophilic attack.
Acid-Catalyzed EsterificationAcetyl group (d3 from acetic acid-d4)SecondaryElucidates the role of the acetyl group's C-D bonds in the stability of the transition state.

Probing Intramolecular Interactions and Equilibria Using this compound

The substitution of hydrogen with its heavier isotope, deuterium, in n-butyl acetate to form this compound (CD3COOCD2CD2CD2CD3) provides a powerful, non-invasive probe for investigating subtle intramolecular phenomena. The change in mass upon deuteration, while chemically conservative, induces measurable changes in vibrational frequencies and zero-point energies. These isotopic effects can be leveraged to study intramolecular interactions and equilibria with high precision.

Applications in Isotopic Perturbation of Equilibrium (IPE) Studies

Isotopic Perturbation of Equilibrium (IPE) is a sophisticated analytical technique, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, used to unmask hidden or fast equilibria in molecules. mdpi.com In a molecule that appears symmetric on the NMR timescale, the substitution of an atom with one of its isotopes can break this symmetry, leading to observable changes in the NMR spectrum if an equilibrium process is present. mdpi.comrsc.org

While n-butyl acetate does not possess inherent symmetry that would make it a classic candidate for IPE studies in the way symmetrical molecules are, the principles of IPE can be applied to study conformational equilibria. The molecule exists as a mixture of conformers, and deuteration can slightly perturb the equilibrium distribution between these forms.

In the case of this compound, the equilibrium between different rotational isomers (rotamers) around the C-O and C-C bonds can be subtly shifted compared to its non-deuterated counterpart. This perturbation, though small, can be detected through high-resolution NMR by observing changes in chemical shifts. mdpi.com

Table 1: Hypothetical Isotopic Perturbation of Equilibrium Data for this compound

The following table illustrates the type of data that would be collected in an IPE study of this compound, showing the chemical shift difference (Δδ) between the deuterated and non-deuterated species for specific carbon atoms. A non-zero Δδ value where one is not expected based on simple electronic effects can indicate a perturbed equilibrium.

Carbon Atomδ (n-Butyl Acetate) (ppm)δ (this compound) (ppm)Isotope-Induced Shift Δδ (ppm)
C=O171.1170.8-0.3
CH3-C=O21.020.5-0.5
O-CH264.063.6-0.4
O-CH2-CH225.525.1-0.4

Note: Data are hypothetical and for illustrative purposes.

The observation of these isotope shifts, particularly for carbons distant from the site of deuteration, would provide evidence for a subtle shift in the conformational equilibrium of the butyl chain upon deuteration. rsc.org This allows researchers to probe the delicate balance of forces that govern the three-dimensional structure of the ester in solution.

Influence of Deuteration on Hydrogen Bonding Dynamics

While n-butyl acetate cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor from donor solvents (e.g., alcohols, water) via its carbonyl oxygen. The strength and dynamics of these intermolecular hydrogen bonds can be influenced by the deuteration of the n-butyl acetate molecule. The replacement of hydrogen with deuterium alters the vibrational modes of the entire molecule, which can, in turn, affect the electron density at the carbonyl oxygen and its ability to accept a hydrogen bond. researchgate.net

The primary influence of deuteration is the change in the molecule's vibrational properties. According to the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. wiley.com Substituting hydrogen with the heavier deuterium isotope lowers the frequency of C-D stretching and bending vibrations compared to C-H vibrations. acs.org These changes can propagate through the molecular framework, subtly altering the electronic environment of the carbonyl group.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for studying these effects. By observing the shift in the C=O stretching frequency of n-butyl acetate when it is dissolved in a hydrogen-bonding solvent, one can infer the strength of the hydrogen bond. In the presence of deuteration in the n-butyl acetate molecule, this shift might be slightly different.

Table 2: Research Findings on the Influence of Deuteration on Hydrogen Bonding

This table presents hypothetical FTIR data illustrating how deuteration of the ester could influence the vibrational frequency of its carbonyl group when acting as a hydrogen bond acceptor.

SystemC=O Stretch (ν_C=O) (cm⁻¹)Frequency Shift (Δν) (cm⁻¹)Inferred H-Bond Strength
n-Butyl Acetate (neat)1740--
n-Butyl Acetate in Ethanol (B145695)1720-20Moderate
This compound in Ethanol1718-22Slightly Stronger

Note: Data are hypothetical and for illustrative purposes.

The slightly larger redshift (Δν) for this compound would suggest a marginally stronger hydrogen bond interaction with the ethanol solvent. cdnsciencepub.com This can be attributed to the altered vibrational dynamics and a potential small increase in the basicity of the carbonyl oxygen due to the electronic effects of deuteration. cdnsciencepub.comcolab.ws These studies provide insight into how isotopic substitution can be used to fine-tune and probe the nature of weak intermolecular forces like hydrogen bonds.

Stability, Storage, and Purity Maintenance of N Butyl Acetate D12 in Research Settings

Mitigation Strategies for Potential Hydrogen Back-Exchange

A significant challenge in working with deuterated compounds is the potential for hydrogen-deuterium (H/D) back-exchange. This occurs when deuterium (B1214612) atoms on the molecule are replaced by protium (B1232500) (¹H) atoms from the environment, typically from water, solvents, or other protic sources. nih.gov For n-Butyl Acetate-d12, this would compromise its isotopic purity and affect the accuracy of analytical results.

Several strategies can be employed to mitigate back-exchange:

Control of pH: The rate of H/D exchange is highly dependent on pH. For amide protons in peptides, for instance, the exchange rate is minimized at a pH of around 2.5. sci-hub.box While the exchange of C-D bonds is generally slower than N-D or O-D bonds, avoiding strongly acidic or basic conditions is a good practice to prevent potential enolization and subsequent exchange at the acetyl position.

Minimizing Temperature: Like most chemical reactions, the rate of H/D back-exchange decreases with temperature. Performing manipulations in an ice-water bath can significantly preserve deuterium labels. rsc.org

Exclusion of Protic Solvents and Moisture: The most common source of protium is water. It is crucial to use anhydrous solvents and to rigorously exclude atmospheric moisture during handling and analysis. Storing the compound over a desiccant or in a dry box can be effective.

Limiting Exposure Time: The extent of back-exchange is time-dependent. Therefore, the time that the deuterated compound is exposed to potential sources of protium should be minimized. rsc.org

Alternative Methodologies: In the context of hydrogen-deuterium exchange mass spectrometry (HDX-MS), innovative techniques such as encapsulating the deuterated sample in a water-immiscible organic solvent (e.g., cyclohexane) have been proposed to create a physical barrier against protic solvents and atmospheric moisture, thereby retarding back-exchange. rsc.org

Table 2: Factors Influencing H/D Back-Exchange and Mitigation Approaches

Influencing Factor Effect on Back-Exchange Mitigation Strategy
Presence of Protic Solvents (H₂O) Increases rate of exchange Use anhydrous solvents; handle in a dry atmosphere (glove box). nih.gov
Temperature Higher temperature increases exchange rate Work at low temperatures (e.g., on ice). sci-hub.box
pH Rate is catalyzed by acid and base Maintain optimal pH where exchange is slowest (typically slightly acidic for many compounds). nih.govnih.gov

| Exposure Time | Longer exposure leads to more exchange | Minimize sample preparation and analysis time. rsc.org |

Best Practices for Handling and Contamination Prevention in Laboratory Environments

Strict adherence to proper laboratory techniques is essential to prevent the chemical and isotopic contamination of this compound. unols.org Contamination can arise from various sources, including cross-contamination from other reagents, atmospheric moisture, and residues on laboratory equipment.

Best practices include:

Designated Work Area: Whenever possible, dedicate a specific area or fume hood for handling high-purity isotopic standards to prevent cross-contamination. unols.org

Personal Protective Equipment (PPE): Always wear appropriate PPE, including clean gloves and a lab coat. Gloves should be changed frequently, especially if they come into contact with other chemicals. ucmerced.edu

Proper Equipment Usage: Use clean, dry glassware and syringes. Avoid sharing equipment that has been used for non-deuterated compounds. Remote manipulation tools like forceps can reduce the chance of direct contact and contamination. ucmerced.edu

Careful Aliquoting: When removing an aliquot from a stock vial, use a clean, dry syringe. The inventory of the vial should be meticulously tracked with each use. cornell.edu Avoid introducing any contaminants into the stock container.

Secure Storage: Vials must be securely sealed after use and stored properly. All containers holding the isotope should be clearly labeled. ucmerced.educornell.edu Labs must be locked when unoccupied to prevent unauthorized access. cornell.edu

Shelf-Life and Degradation Pathways of Deuterated Analogs Relevant to Research Integrity

While elemental deuterium is stable, the organic molecule to which it is attached, n-butyl acetate (B1210297), can degrade. youtube.com The shelf life of this compound is therefore determined by its chemical stability rather than its isotopic stability. onepointesolutions.com The primary degradation pathway for n-butyl acetate is hydrolysis, which breaks the ester bond to form n-butanol and acetic acid. epa.govca.govinchem.org

CH₃CO₂(CD₂)₃CD₃ + H₂O ⇌ CH₃COOH + CD₃(CD₂)₃OH

This reaction is catalyzed by both acids and bases and will be accelerated by the presence of water. For the deuterated analog, the products would be acetic acid and n-butanol-d9. The integrity of a this compound standard is compromised if degradation occurs, as this changes the concentration of the analyte and can introduce interfering substances.

The use of a degraded standard can have serious implications for research integrity, leading to:

Inaccurate quantification in analytical methods.

Misinterpretation of experimental results.

Poor reproducibility of studies.

To ensure research integrity, the purity of the deuterated standard should be periodically verified, especially for older stock solutions or those that have been opened multiple times. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess both chemical and isotopic purity.

Q & A

Q. What are the standard laboratory methods for synthesizing n-Butyl Acetate-d12?

n-Butyl Acetate-d12 is typically synthesized via acid-catalyzed esterification using deuterated reagents. A common approach involves reacting deuterated acetic acid (CD3COOD) with deuterated n-butanol (C4D9OD) in the presence of concentrated sulfuric acid as a catalyst. The reaction is refluxed under anhydrous conditions, followed by purification via fractional distillation to achieve high isotopic purity (>98% D). Proper deuteration efficiency should be verified using <sup>1</sup>H NMR to confirm the absence of proton signals .

Q. Which spectroscopic techniques are recommended for characterizing n-Butyl Acetate-d12?

  • Nuclear Magnetic Resonance (NMR): <sup>2</sup>H NMR confirms deuteration at specific positions, while <sup>13</sup>C NMR verifies structural integrity.
  • Mass Spectrometry (MS): High-resolution MS (e.g., GC-EI-MS) identifies the molecular ion peak (m/z ~128 for C4D9O2CCD3) and isotopic distribution patterns.
  • Infrared (IR) Spectroscopy: Validates ester functional groups (C=O stretch at ~1740 cm<sup>-1</sup>) and absence of O-H bonds .

Q. What safety protocols are critical when handling n-Butyl Acetate-d12 in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: ~22°C).
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Storage: Inflammable cabinets away from oxidizers, at temperatures <25°C.
  • Waste Disposal: Collect in halogen-free solvent waste containers, adhering to institutional guidelines .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize reaction conditions for this compound in hydrolysis studies?

BBD is a response surface methodology (RSM) tool for optimizing multifactorial processes. For hydrolysis, key variables include:

  • Temperature (x1, 50–80°C),
  • NaOH volume (x2, 20–60 mL),
  • Substrate concentration (x3, 4–12% v/v). A quadratic model (e.g., Y = b0 + b1x1 + b2x2 + b3x3 + b11x1<sup>2</sup> + ...) predicts conversion efficiency (Y). ANOVA identifies significant terms (P < 0.1), with temperature and NaOH volume having dominant linear effects. Optimal conditions reported: 65°C, 40 mL NaOH, and 8% n-Butyl Acetate-d12 (R<sup>2</sup> = 0.965) .

Q. How should researchers address discrepancies between predicted and experimental conversion rates in BBD models?

  • Residual Analysis: Plot residuals vs. predicted values to detect non-random patterns (e.g., curvature) indicating model inadequacy.
  • Lack-of-Fit Test: Compare pure error (replicate variability) with model error. A significant lack-of-fit (P < 0.05) suggests missing terms (e.g., cubic interactions).
  • Sensitivity Analysis: Re-optimize using perturbation plots to refine variable ranges. For example, excess NaOH (>50 mL) may reduce conversion due to precipitate formation, necessitating capped levels .

Q. What is the role of n-Butyl Acetate-d12 as an internal standard in GC-MS quantification?

  • Isotopic Purity: Its deuterated structure eliminates interference with protonated analytes, enabling precise quantification in complex matrices (e.g., biological fluids).
  • Retention Time Shifts: The deuterium isotope effect causes slight retention time delays (~0.1–0.3 min) compared to non-deuterated analogs, aiding peak resolution.
  • Calibration: Prepare calibration curves using known concentrations of analyte vs. fixed n-Butyl Acetate-d12 levels to correct for instrument variability .

Methodological Tables

Table 1: Key Parameters for BBD Optimization of Hydrolysis

VariableRangeOptimal ValueEffect Type (P-value)
Temperature (°C)50–8065Linear (P < 0.01)
NaOH Volume (mL)20–6040Quadratic (P < 0.05)
Substrate (% v/v)4–128Linear (P < 0.01)

Table 2: Analytical Techniques for n-Butyl Acetate-d12 Characterization

TechniqueKey MetricsApplication
<sup>2</sup>H NMRδ 2.05 ppm (CD3COO), δ 0.9–1.6 ppm (C4D9)Deuteration efficiency
GC-MSm/z 128 (M<sup>+</sup>), isotopic patternQuantification in mixtures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.